(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
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Overview
Description
(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromobenzoyl group, a nitrophenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoic acid to form 4-bromobenzoic acid.
Amidation Reaction: The 4-bromobenzoic acid is then reacted with an amine to form the corresponding amide.
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the amide and 3-nitrobenzaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(4-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
- (E)-2-[(4-fluorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
- (E)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
Uniqueness
(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which can be important in certain biochemical applications.
Properties
IUPAC Name |
(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O5/c17-12-6-4-11(5-7-12)15(20)18-14(16(21)22)9-10-2-1-3-13(8-10)19(23)24/h1-9H,(H,18,20)(H,21,22)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXDAONIUBVZAG-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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